![molecular formula C22H27NO6 B1264053 4-[3-(ethoxycarbonyl)-6,8,8-trimethyl-2-oxo-7,8-dihydro-2H-pyrano[3,2-g]quinolin-9(6H)-yl]butanoic acid CAS No. 652966-03-5](/img/structure/B1264053.png)
4-[3-(ethoxycarbonyl)-6,8,8-trimethyl-2-oxo-7,8-dihydro-2H-pyrano[3,2-g]quinolin-9(6H)-yl]butanoic acid
Übersicht
Beschreibung
Compounds of this nature are often part of the larger family of organic compounds. They contain multiple functional groups, including ester and carboxylic acid groups, which can contribute to their reactivity .
Synthesis Analysis
The synthesis of such compounds often involves multi-step reactions, including the formation of the pyranoquinolin core, followed by various functional group interconversions .Molecular Structure Analysis
The molecular structure of such compounds can be determined using techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry .Chemical Reactions Analysis
The chemical reactions involving such compounds can be quite diverse, depending on the specific functional groups present and the reaction conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of such compounds can be determined using various analytical techniques. These might include melting point determination, solubility testing, and spectroscopic analyses .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Behavior
- A study by Klásek et al. (2003) discusses the synthesis of 5,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5-diones, which are structurally related to the specified compound. These diones are derived from 3-acyl-4-hydroxy-1H-quinolin-2-ones and are transformed through bromination and hydrolysis into furo[3,2-c]quinoline-3-carboxylic acids, highlighting interesting aspects of molecular rearrangement (Klásek, Kořistek, Sedmera, & Halada, 2003).
- Majumdar et al. (2010) report an efficient route for synthesizing pyrano[3,2-F]quinoline derivatives. This synthesis involves condensation-cyclization of specific quinoline precursors, demonstrating a method that could be relevant to the compound (Majumdar, Taher, & Ponra, 2010).
Antimicrobial Activity
- Research by Hassanin and Ibrahim (2012) explores the antimicrobial activity of novel 4-hydroxyquinolin-2(1H)-ones and pyrano[3,2-c]quinolinones derived from a similar compound. Their findings suggest that these compounds could have potential as antimicrobial agents (Hassanin & Ibrahim, 2012).
Photovoltaic Properties
- Zeyada et al. (2016) investigated the photovoltaic properties of 4H-pyrano[3,2-c]quinoline derivatives, including their application in organic-inorganic photodiode fabrication. This suggests a potential application of the specified compound in photovoltaic technologies (Zeyada, El-Nahass, & El-Shabaan, 2016).
Structural and Optical Properties
- The structural and optical properties of certain 4H-pyrano[3,2-c]quinoline derivatives were studied by Zeyada et al. (2016), indicating a potential area of interest for the specified compound in materials science (Zeyada, El-Nahass, & El-Shabaan, 2016).
Anticoagulant Activity
- A study by Potapov et al. (2021) on similar compounds highlights their inhibition of blood coagulation factors, suggesting potential anticoagulant applications for the specified compound (Potapov, Paponov, Podoplelova, Panteleev, Potapov, Ledenyova, Stolpovskaya, & Shikhaliev, 2021).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-(3-ethoxycarbonyl-6,8,8-trimethyl-2-oxo-6,7-dihydropyrano[3,2-g]quinolin-9-yl)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27NO6/c1-5-28-20(26)16-10-14-9-15-13(2)12-22(3,4)23(8-6-7-19(24)25)17(15)11-18(14)29-21(16)27/h9-11,13H,5-8,12H2,1-4H3,(H,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNDDWSAHNYBXKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=CC3=C(C=C2OC1=O)N(C(CC3C)(C)C)CCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90648930 | |
| Record name | 4-[3-(Ethoxycarbonyl)-6,8,8-trimethyl-2-oxo-7,8-dihydro-2H-pyrano[3,2-g]quinolin-9(6H)-yl]butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90648930 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
401.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
652966-03-5 | |
| Record name | 3-(Ethoxycarbonyl)-7,8-dihydro-6,8,8-trimethyl-2-oxo-2H-pyrano[3,2-g]quinoline-9(6H)-butanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=652966-03-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[3-(Ethoxycarbonyl)-6,8,8-trimethyl-2-oxo-7,8-dihydro-2H-pyrano[3,2-g]quinolin-9(6H)-yl]butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90648930 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism by which Atto 425 is used in research?
A1: Atto 425 is primarily used as a fluorescent label for biomolecules like oligonucleotides and proteins. [, , , , , ] This allows researchers to track the movement, localization, and interactions of these biomolecules within cells and other biological systems. [, , ]
Q2: How is Atto 425 detected and analyzed in research settings?
A2: Atto 425 is typically detected using fluorescence microscopy or microspectrofluorimetry. [, , , ] These techniques exploit the dye's ability to absorb light at specific wavelengths and emit light at longer wavelengths, allowing researchers to visualize its location and quantify its concentration. [, , , ]
Q3: Can you provide an example of how Atto 425 has been used to study cellular uptake?
A3: Researchers have used Atto 425-labeled phosphorothioate analogs of oligonucleotides, complexed with porphyrin derivatives, to study their transport and distribution within living cells (3T3 and MCF7 cell lines) using time-resolved confocal microspectrofluorimetry and fluorescence microimaging. [, ] The fluorescent label allowed for real-time monitoring of the oligonucleotide's fate inside the cells. [, ]
Q4: Beyond cellular uptake, are there other applications of Atto 425 in biological research?
A4: Yes, Atto 425 has been used in the development of biosensors for detecting specific biomolecules. For example, researchers developed a ratiometric fluorescent biosensor using Atto 425-modified single-stranded DNA probes adsorbed onto multi-walled carbon nanotubes decorated with gold nanoclusters (MWCNTs@Au NCs) to detect colorectal cancer-associated exosomal miR-92a-3p. [] The presence of the target miRNA disrupts the interaction between the probe and the MWCNTs@Au NCs, leading to a detectable change in fluorescence. []
Q5: How does the fluorescence of Atto 425 behave at high concentrations?
A5: At high concentrations, the fluorescence intensity of Atto 425 can be affected by the inner filter effect, leading to non-linearity in fluorescence measurements. [] Researchers have investigated methods to correct for this effect, ensuring accurate quantification even at high concentrations. []
Q6: Has Atto 425 been used in any in vivo imaging studies?
A6: Yes, Atto 425 has been investigated in combination with other fluorescent probes (Atto-680) and a [18F]fluoropyridinylated-biotin derivative, all complexed with an avidin core, for dual in vivo PET/NIRF molecular imaging in healthy rodents. [] This study demonstrates the potential of Atto 425 for developing multimodal imaging probes. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





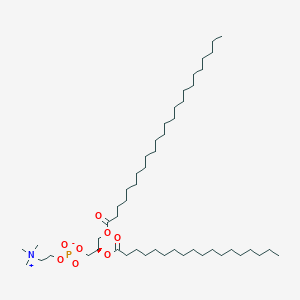
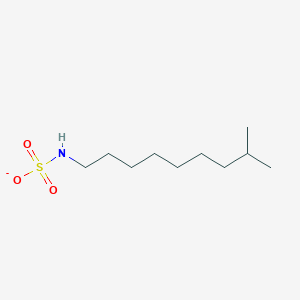
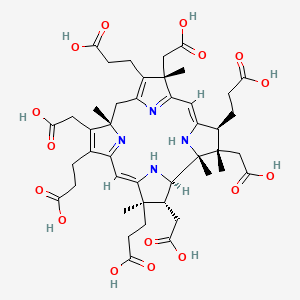

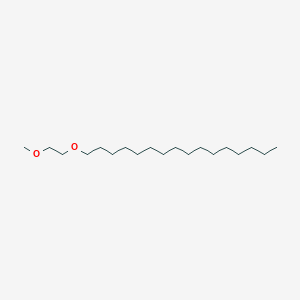
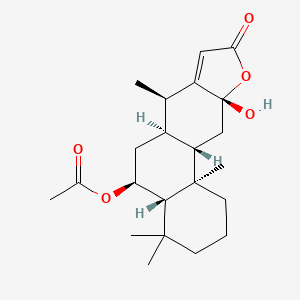
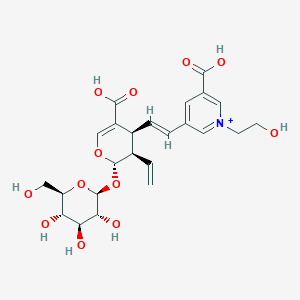
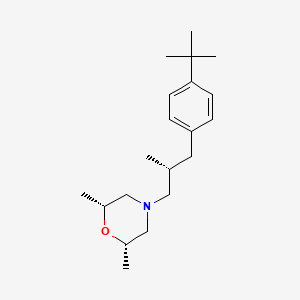
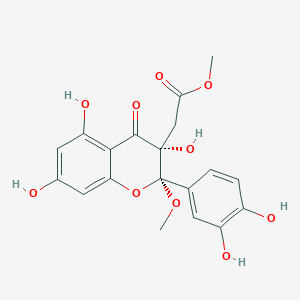
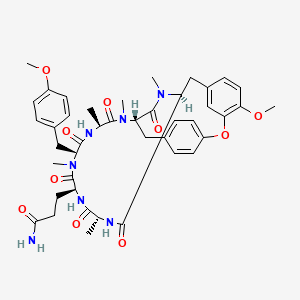
![N-(2-Methoxyethyl)-4-[(6-Pyridin-4-Ylquinazolin-2-Yl)amino]benzamide](/img/structure/B1263992.png)
![4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-N-[3-(dimethylamino)propyl]-N-(6-ethyl-1,3-benzothiazol-2-yl)benzamide](/img/structure/B1263993.png)